molecular formula C14H11Br B12545756 4-(2-Bromoethenyl)-1,1'-biphenyl CAS No. 671224-96-7

4-(2-Bromoethenyl)-1,1'-biphenyl

Cat. No.: B12545756
CAS No.: 671224-96-7
M. Wt: 259.14 g/mol
InChI Key: VFVRPOOBPFHYDE-UHFFFAOYSA-N
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Description

4-(2-Bromoethenyl)-1,1'-biphenyl (CAS: 41900-13-4) is a brominated aromatic compound with the molecular formula C₁₄H₁₃Br and a molar mass of 261.16 g/mol. Structurally, it consists of a biphenyl backbone substituted with a 2-bromoethyl group at the para position. Key physical properties include a predicted density of 1.301 g/cm³ and a boiling point of 342.4°C . This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of functional materials for optoelectronics.

Properties

CAS No.

671224-96-7

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

1-(2-bromoethenyl)-4-phenylbenzene

InChI

InChI=1S/C14H11Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11H

InChI Key

VFVRPOOBPFHYDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethenyl)-1,1’-biphenyl typically involves the bromination of 1,1’-biphenyl followed by the introduction of an ethenyl group. One common method is the electrophilic aromatic substitution reaction where 1,1’-biphenyl is treated with bromine in the presence of a catalyst to form 4-bromo-1,1’-biphenyl. This intermediate is then subjected to a Heck reaction with vinyl bromide to yield the desired product .

Industrial Production Methods

Industrial production of 4-(2-Bromoethenyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethenyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Reagents like hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of 4-(2-hydroxyethenyl)-1,1’-biphenyl or 4-(2-aminoethenyl)-1,1’-biphenyl.

    Oxidation: Formation of 4-(2,3-epoxyethenyl)-1,1’-biphenyl.

    Reduction: Formation of 4-(2-ethyl)-1,1’-biphenyl.

Scientific Research Applications

4-(2-Bromoethenyl)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethenyl)-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and the ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways involved depend on the nature of the target and the conditions of the reaction .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

4'-Bromo-[1,1'-biphenyl]-2,4-diol (CAS: A953117)
  • Molecular Formula : C₁₂H₉BrO₂
  • Key Features : Contains hydroxyl (-OH) groups at positions 2 and 4, alongside a bromine atom.
  • Impact of Substituents : The hydroxyl groups enhance solubility in polar solvents and increase acidity (pKa ~9–10), making it suitable for pharmaceutical synthesis. The bromine facilitates electrophilic substitution reactions .
4'-Bromomethyl-2-cyanobiphenyl
  • Molecular Formula : C₁₄H₁₀BrN
  • Key Features: Combines a bromomethyl (-CH₂Br) group with a cyano (-CN) substituent.
  • Impact of Substituents: The electron-withdrawing cyano group stabilizes the aromatic system, shifting absorption spectra in UV-vis studies. The bromomethyl group enhances reactivity in nucleophilic substitutions, making it valuable in organic electronics .
FDPAVBi (4,4′-bis-[2-[4-[N,N-bis-(4-fluoro-phenyl-amino)]phenyl-1-yl]-vinyl-1-yl]-1,1′-biphenyl)
  • Molecular Formula : C₅₀H₃₄F₄N₄
  • Key Features : Fluorine atoms and extended π-conjugation via vinyl groups.
  • Comparison with 4-(2-Bromoethenyl)-1,1'-biphenyl: Photophysical Properties: FDPAVBi exhibits a fluorescence emission peak at 460 nm in solution (blue light), with a 7 nm blue shift compared to its non-fluorinated analogue (DPAVBi). This is attributed to fluorine-induced lowering of HOMO/LUMO levels and widened bandgap . Thermal Stability: FDPAVBi has a melting point near 300°C, significantly higher than DPAVBi (~220°C), due to fluorine’s electronegativity enhancing intermolecular interactions . Quantum Efficiency: FDPAVBi’s quantum efficiency in solution is 5.7× higher than Alq₃ (a standard emitter), outperforming this compound in optoelectronic applications .

Alkoxy-Substituted Bromobiphenyls

3-((5-Bromopentyl)oxy)-1,1'-biphenyl (CAS: 1149748-49-1)
  • Molecular Formula : C₁₇H₁₉BrO
  • Key Features : A bromopentyloxy chain at the meta position.
  • Comparison :
    • Reactivity : The alkoxy chain increases hydrophobicity, reducing water solubility compared to this compound.
    • Applications : Used as a precursor in synthesizing histamine H₃ receptor ligands, leveraging the bromine for selective alkylation .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Notable Applications
This compound C₁₄H₁₃Br 261.16 Bromoethyl N/A Organic synthesis intermediate
FDPAVBi C₅₀H₃₄F₄N₄ 794.84 Fluoro, vinyl ~300 Blue OLED emitters
4'-Bromo-[1,1'-biphenyl]-2,4-diol C₁₂H₉BrO₂ 281.11 Bromo, dihydroxy N/A Pharmaceutical intermediates
4'-Bromomethyl-2-cyanobiphenyl C₁₄H₁₀BrN 272.15 Bromomethyl, cyano N/A Cross-coupling reactions

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